2-{[(1E)-(2,4-dihydroxyphenyl)methylene]amino}-4,5-dimethyl-3-furonitrile
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Overview
Description
2-[(E)-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLFURAN-3-CARBONITRILE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLFURAN-3-CARBONITRILE typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 4,5-dimethylfuran-3-carbonitrile in the presence of an amine catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the carbon-nitrogen double bond can yield the corresponding amine.
Substitution: The hydroxyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antioxidant activities.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-[(E)-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLFURAN-3-CARBONITRILE involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The presence of hydroxyl groups allows it to participate in hydrogen bonding and other non-covalent interactions, which can influence its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-[(E)-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLFURAN-3-CARBONITRILE: Similar Schiff bases with different substituents on the phenyl ring or furan ring.
2-[(E)-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLFURAN-3-CARBONITRILE: Compounds with similar structural motifs but different functional groups.
Uniqueness
The unique combination of the Schiff base structure with the furan ring and the presence of hydroxyl groups makes 2-[(E)-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLFURAN-3-CARBONITRILE particularly interesting for various applications. Its ability to form stable metal complexes and its bioactive properties distinguish it from other similar compounds .
Properties
Molecular Formula |
C14H12N2O3 |
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Molecular Weight |
256.26 g/mol |
IUPAC Name |
2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-4,5-dimethylfuran-3-carbonitrile |
InChI |
InChI=1S/C14H12N2O3/c1-8-9(2)19-14(12(8)6-15)16-7-10-3-4-11(17)5-13(10)18/h3-5,7,17-18H,1-2H3/b16-7+ |
InChI Key |
GLNBXMSBVDXZQR-FRKPEAEDSA-N |
Isomeric SMILES |
CC1=C(OC(=C1C#N)/N=C/C2=C(C=C(C=C2)O)O)C |
Canonical SMILES |
CC1=C(OC(=C1C#N)N=CC2=C(C=C(C=C2)O)O)C |
Origin of Product |
United States |
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